molecular formula C11H14N4 B13582378 6-Piperazin-1-ylimidazo[1,2-a]pyridine

6-Piperazin-1-ylimidazo[1,2-a]pyridine

Cat. No.: B13582378
M. Wt: 202.26 g/mol
InChI Key: GJRHYSICCPFVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperazin-1-ylimidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-value chemical scaffold serves as a versatile synthetic intermediate and a critical precursor in the development of targeted molecular probes and therapeutic agents. Its primary research application is in the design and synthesis of potent dual PI3K/mTOR inhibitors . The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and proliferation, and its dysregulation is one of the most common occurrences in human cancers . Derivatives based on this core structure have demonstrated excellent kinase selectivity and potent cellular growth inhibition in cancer models, making them promising candidates for the development of new anticancer drugs and positron emission tomography (PET) radiotracers for imaging PI3K/mTOR activity in tumors . The piperazine substituent at the 6-position is a critical pharmacophoric feature, often incorporated to fine-tune physicochemical properties and binding interactions with biological targets . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, found in several marketed drugs and known for its diverse biological activities, which also include antitubercular and antifungal properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-piperazin-1-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H14N4/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14/h1-2,5,8-9,12H,3-4,6-7H2

InChI Key

GJRHYSICCPFVIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN3C=CN=C3C=C2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 6 Piperazin 1 Ylimidazo 1,2 a Pyridine Derivatives

Impact of Substituents on the Imidazo[1,2-a]pyridine (B132010) Core on Biological Activity

Modifications to the bicyclic imidazo[1,2-a]pyridine core have been shown to profoundly influence the biological activity of the resulting compounds. The positions available for substitution include C-2, C-3, C-5, C-7, and C-8, with C-2, C-3, and the pyridine (B92270) ring carbons (C-5 to C-8) being common points of derivatization. mdpi.comrsc.org

Research into antituberculosis agents has provided detailed SAR insights. For instance, the position of functional groups like carboxamides is critical. Studies have shown that imidazo[1,2-a]pyridine-3-carboxamides are generally more potent than the corresponding 2-carboxamide (B11827560) analogues. nih.gov This suggests that the orientation and electronic environment provided by the substituent at the C-3 position are more favorable for interaction with the biological target, which in some cases has been identified as the ubiquinol (B23937) cytochrome C reductase (QcrB). nih.gov

Substitutions on the pyridine portion of the core also play a key role. In the development of antitubercular agents, the exploration of substituents at the C-6 and C-7 positions has been fruitful. The introduction of a chloro group at C-6, combined with an ethyl group at C-2, resulted in a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb). nih.govrsc.org However, this modification also increased lipophilicity, which negatively impacted its pharmacokinetic profile. nih.govrsc.org In another series, replacing a methyl group at C-7 with a chloro group was found to decrease activity, highlighting the sensitive nature of substitutions on this part of the ring. nih.gov The combination of 2,7-dimethyl substitution on the core has been shown to yield potent activity against various Mtb strains, including multi-drug resistant (MDR) and extensive-drug resistant (XDR) forms. nih.govacs.org

Table 1: Effect of Imidazo[1,2-a]pyridine Core Substitutions on Antitubercular Activity
Compound SeriesSubstitution PatternBiological Target/ActivityKey FindingReference
Imidazo[1,2-a]pyridine-carboxamides3-carboxamide vs. 2-carboxamideAntitubercular (Mtb)3-carboxamide derivatives are significantly more potent than 2-carboxamide derivatives. nih.gov
Substituted IPAs2-ethyl, 6-chloroAntitubercular (Mtb)This combination led to a potent compound with an MIC80 of 0.0009 μM. nih.govrsc.org
Imidazo[1,2-a]pyridine-3-carboxamides7-chloro vs. 7-methylAntitubercular (Mtb)Replacing 7-methyl with 7-chloro diminished activity approximately 5-fold. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides2,7-dimethylAntitubercular (MDR/XDR Mtb)Compounds with this substitution pattern showed MIC90 values ≤1 μM against resistant strains. acs.org

Influence of Piperazine (B1678402) Ring Substitutions on Potency and Selectivity

The piperazine ring, typically attached at the C-6 position of the imidazo[1,2-a]pyridine core, serves as a versatile linker to a variety of substituents, profoundly affecting the compound's interaction with its biological target. The nitrogen atom at the 4-position of the piperazine ring is a common site for modification, often being acylated or linked to aryl groups.

In the context of anticancer agents, a series of piperazine-linked imidazo[1,2-a]pyridine derivatives were synthesized where the piperazine was N-acylated with various substituted benzoyl groups. researchgate.net The nature and position of substituents on the terminal phenyl ring were found to be critical for cytotoxic activity. For example, compounds bearing fluorine-containing phenyl groups demonstrated a potent cytotoxic profile against HeLa, HepG2, and MDA-MB-231 cancer cell lines. researchgate.net Specifically, a derivative with a 3-fluorophenyl group showed the highest potency against HeLa cells, with an IC₅₀ value of 3.5 μM. researchgate.net A compound with a 2-(trifluoromethyl)phenyl group was also highly potent against HeLa (IC₅₀ = 5.8 μM) and HepG2 (IC₅₀ = 2.0 μM) cells. researchgate.net These findings indicate that the electronic properties and steric bulk of the substituent on the terminal phenyl ring, mediated through the piperazine linker, are key determinants of potency.

Table 2: Influence of N-Piperazine Substitutions on Anticancer Activity
Compound NameN-Piperazine SubstituentHeLa IC50 (μM)HepG2 IC50 (μM)MDA-MB-231 IC50 (μM)Reference
(3-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone3-Fluorobenzoyl3.5-- researchgate.net
(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone2-(Trifluoromethyl)benzoyl5.82.06.9 researchgate.net
(2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone2-Fluorobenzoyl-9.8- researchgate.net

Physicochemical Property Modulation for Optimized Biological Profiles (e.g., Lipophilicity)

Optimizing the physicochemical properties of 6-piperazin-1-ylimidazo[1,2-a]pyridine derivatives is essential for translating potent in vitro activity into in vivo efficacy. Lipophilicity, often measured as the partition coefficient (logP), is a key parameter that influences solubility, permeability, and metabolism.

Studies on imidazo[1,2-a]pyridine derivatives have shown a direct correlation between lipophilicity and biological activity. In one investigation of anti-parasitic agents, a parabolic relationship was observed, where a favorable logP interval of 0.9 ± 0.3 was identified for optimal biological response. researchgate.net Compounds falling outside this range, being either too hydrophilic or too lipophilic, showed diminished activity.

Conversely, excessive lipophilicity can be detrimental to a drug candidate's profile, even if it correlates with high potency. A highly potent antitubercular compound (MIC₈₀ = 0.0009 μM) with a 2-ethyl-6-chloro substitution pattern on the imidazo[1,2-a]pyridine core suffered from suboptimal plasma exposure due to its high lipophilic nature, which led to precipitation and extended absorption in the gut. nih.govrsc.org This demonstrates the critical need to balance potency with drug-like properties.

Preclinical Pharmacological Activity and Mechanistic Elucidation of 6 Piperazin 1 Ylimidazo 1,2 a Pyridine Analogs

Anticancer Activity Profiling

Analogs of 6-piperazin-1-ylimidazo[1,2-a]pyridine have demonstrated broad-spectrum anticancer activity through various mechanisms, including the inhibition of critical kinase pathways, disruption of microtubule dynamics, induction of programmed cell death, and modulation of cellular oxidative stress.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. iu.edu Several 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors. nih.gov One of the most potent compounds, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα. nih.gov This inhibition of PI3Kα by compound 13k effectively blocks the PI3K/Akt signaling pathway in cancer cells. nih.gov

Furthermore, the imidazo[1,2-a]pyridine (B132010) scaffold has been utilized to develop potent dual PI3K/mTOR inhibitors. sci-hub.catnih.gov One such derivative, 15a , was identified as a potent dual inhibitor that displayed significant tumor growth inhibition in HCT116 and HT-29 xenograft models. sci-hub.cat Another potent dual PI3K/mTOR inhibitor, compound 7 , demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. iu.edu

In addition to the PI3K/mTOR pathway, imidazo[1,2-a]pyridine analogs have also been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Novel imidazo[1,2-a]pyridine-isoquinoline-linked sulfonyl derivatives have shown satisfactory efficacy in inhibiting EGFR kinases, with some compounds being more efficacious than the standard drug erlotinib (B232). researchgate.net

Inhibition of Kinase Pathways by this compound Analogs
CompoundTarget Kinase(s)IC50 Value(s)Cancer Cell Line(s)Key Findings
13kPI3Kα1.94 nMHCC827 (non-small cell lung cancer)Effectively blocks the PI3K/Akt signaling pathway. nih.gov
15aPI3K/mTORNot specifiedHCT116, HT-29 (colorectal cancer)Significant tumor growth inhibition in xenograft models. sci-hub.cat
7PI3K/mTORPI3K: 0.20 nM, mTOR: 21 nMHCT-116 (colorectal cancer)Excellent kinase selectivity and good cellular growth inhibition. iu.edu
Sulfonyl derivativesEGFRNot specifiedBreast cancer cell linesMore efficacious than erlotinib in vitro. researchgate.net

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of 2-aryl-imidazo[1,2-a]pyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov Compounds such as 1a , 3b , and 3d displayed potent antiproliferative activity against HeLa cells and exhibited tubulin polymerization inhibitory activity comparable to colchicine. nih.gov Fused imidazopyrazine-based analogs have also been developed as colchicine-site tubulin polymerization inhibitors, with several compounds effectively destabilizing microtubule formation. nih.gov

Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyridine Analogs
CompoundTarget SiteActivityCancer Cell Line(s)Reference
1a, 3b, 3dColchicine binding siteComparable to colchicineHeLa nih.gov
Fused imidazopyrazine analogsColchicine binding siteEffective destabilization of microtubulesNeuroblastoma cell lines nih.gov

A hallmark of cancer is the evasion of apoptosis (programmed cell death) and dysregulation of the cell cycle. Imidazo[1,2-a]pyridine analogs have been shown to induce both of these processes in cancer cells. For instance, compound 6 was found to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.govresearchgate.net This was associated with increased levels of the cell cycle inhibitors p53 and p21, and the pro-apoptotic protein BAX, along with active caspase-9. researchgate.net

Similarly, a series of novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran (IMPA compounds) were found to induce ROS-mediated apoptosis in A549 lung cancer cells. nih.govresearchgate.net These compounds caused an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins BAX and BAK1, and decreasing the anti-apoptotic protein BCL2, leading to the activation of caspase-9/3. nih.govresearchgate.net Furthermore, the potent PI3Kα inhibitor 13k was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.gov

Cancer cells often exhibit altered redox balance, and modulating the levels of reactive oxygen species (ROS) can be a viable anticancer strategy. Novel imidazo[1,2-a]pyridine derivatives (IMPA) have been shown to markedly increase NADPH oxidase (NOX) activity, leading to the induction of ROS-mediated apoptosis in non-small cell lung cancer cells. nih.gov This effect was compromised in the presence of the free radical scavenger N-acetyl-L-cysteine (NAC), confirming the role of ROS in the induced apoptosis. researchgate.net In a different context, other imidazo[1,2-a]pyridine derivatives have been shown to reduce ROS levels in renal fibroblasts induced by high glucose, suggesting a potential role in managing diabetic renal fibrosis through the AMPK/NOX4/ROS signaling pathway. researchgate.net

The complexity of cancer often necessitates therapeutic agents that can engage multiple targets simultaneously. Molecular docking studies of certain piperazine-linked imidazo[1,2-a]pyridine derivatives have suggested that they can bind to both the colchicine site of tubulin and the human estrogen receptor, indicating a potential multi-targeting mechanism. researchgate.net This dual activity could be beneficial in overcoming drug resistance and achieving a more potent anticancer effect. The imidazo[1,2-a]pyridine scaffold's versatility allows for the design of compounds that can interact with a variety of biological targets, making it a promising framework for the development of multi-targeted anticancer agents. researchgate.netresearchgate.net

Antimycobacterial Activity and Target Engagement (e.g., QcrB in Mycobacterium tuberculosis)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a promising class of anti-TB agents. rsc.org One of the key targets for these compounds is the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (bcc complex), a crucial component of the electron transport chain involved in cellular respiration and ATP synthesis in Mtb. rsc.orgnih.gov

High-throughput screening has identified several imidazo[1,2-a]pyridine compounds as potent inhibitors of Mtb and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM. nih.govplos.org Spontaneous resistant mutants of M. bovis BCG generated against these compounds revealed a single nucleotide polymorphism in the qcrB gene, confirming QcrB as the target. nih.govplos.org Overexpression of QcrB in M. bovis BCG led to an increase in the MIC, further validating this target engagement. nih.govplos.org

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have led to the development of compounds with improved activity against Mtb. rsc.org Certain derivatives with bulky and lipophilic biaryl ethers have demonstrated nanomolar potency, with some showing excellent activity against MDR and XDR Mtb strains. rsc.org

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Analogs
Compound SeriesTargetMIC RangeBacterial Strain(s)Key Findings
Imidazo[1,2-a]pyridines (IPs)QcrB0.03 to 5 µMM. tuberculosis, M. bovis BCGResistance mutations in qcrB confirm target engagement. nih.govplos.org
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB≤0.006 μM (most potent)Mtb, MDR-TB, XDR-TBBulky, lipophilic biaryl ethers enhance potency. rsc.org
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs (26g, 26h)Not specified0.041–2.64 μMDrug-sensitive/resistant MTB strainsConsiderable activity with acceptable safety indices. nih.gov

Antifungal Efficacy Against Pathogenic Strains (e.g., Candida albicans, C. glabrata, C. tropicalis)

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable antifungal properties against several pathogenic Candida species. Research into these compounds aims to address the rising challenge of fungal resistance to existing therapies.

New 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives have been synthesized and evaluated for their in vitro anticandidal activity against a panel of ten human pathogenic Candida species, including C. albicans, C. glabrata, and C. tropicalis. nih.gov One of the most potent analogs, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited strong inhibitory activity with Minimum Inhibitory Concentration (MIC) values as low as 0.016 mg/mL against certain Candida species. nih.gov Importantly, this compound showed selective antifungal activity, displaying no in vitro toxicity against mammalian cell lines at concentrations up to 25 µg/mL. nih.gov

Similarly, a series of 6-chloroimidazo[1,2-a]pyridine (B40424) derivatives were synthesized and tested against a clinical strain of Candida parapsilosis. The MICs for these compounds ranged from 19.36 µM to 89.38 µM. researchgate.net Structure-activity relationship (SAR) analysis of this series indicated that the presence and position of electron-withdrawing or polarizable substituents on the aryl ring played a significant role in modulating antifungal potency. researchgate.net

Table 1: Antifungal Activity of Imidazo[1,2-a]pyridine Analogs

Compound SeriesPathogenic StrainReported Activity (MIC)Reference
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazidesCandida speciesAs low as 0.016 mg/mL nih.gov
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrilesCandida parapsilosis19.36 µM - 89.38 µM researchgate.net

Antiviral Properties and Viral Target Interactions (e.g., HIV-1 Reverse Transcriptase)

The imidazo[1,2-a]pyridine scaffold has served as a foundation for the development of potent antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting the human immunodeficiency virus type 1 (HIV-1). researchgate.net NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, disrupting its catalytic activity and halting viral replication. nih.govnih.govresearchgate.net

Through the screening of a small molecule library, a compound featuring a 3-aminoimidazo[1,2-a]pyridine scaffold was identified as a novel NNRTI. nih.govresearchgate.net Subsequent research focused on this scaffold led to the preparation of a library of analogs. researchgate.net Within this library, a subset of compounds derived from 2-chlorobenzaldehyde, cyclohexyl isocyanide, and a 6-substituted 2-aminopyridine (B139424) demonstrated significant inhibitory activity in both enzymatic RT assays and whole-cell anti-HIV infectivity assays. researchgate.net

Further modifications, such as the development of piperidine-linked pyridine (B92270) analogues based on the structure of approved diarylpyrimidine drugs, have yielded highly potent compounds. One such analog, BD-e2, showed an EC50 value of 5.1 nM against wild-type HIV-1. nih.gov Another compound, BD-c1, exhibited an EC50 of 10 nM with high selectivity and lower cytotoxicity compared to the reference drug etravirine. nih.gov Many of these newer analogs also retained activity against the common drug-resistant K103N+Y181C double mutant HIV-1 strain. nih.gov

Autotaxin/ENPP2 Inhibition Studies

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). nih.govscispace.com The ATX-LPA signaling pathway is implicated in various diseases, including cancer and fibrosis, making ATX a significant therapeutic target. nih.govscispace.com

A high-throughput screening campaign identified a series of imidazo[1,2-a]pyridine-based compounds as ATX inhibitors. nih.govacs.org X-ray crystallography revealed that these inhibitors bind to ATX in a novel manner. nih.govacs.org Unlike many other ATX inhibitors, they occupy the hydrophobic pocket and channel of the enzyme without interacting with the zinc ions in the catalytic site. nih.govacs.org

Structure-activity relationship studies confirmed this binding mode. acs.org It was found that while a broad range of substituents are tolerated at the 6-position of the imidazo[1,2-a]pyridine core without a major loss of potency, even minor structural changes to the substituent at the 3-position can significantly impact activity. acs.org Further exploration of the scaffold led to the identification of potent inhibitors, exemplified by compound 40, which demonstrated high activity in biochemical assays and was capable of reducing plasma LPA levels upon oral administration in rats. nih.gov

Table 2: Autotaxin (ATX) Inhibition by Imidazo[1,2-a]pyridine Analogs

CompoundAssay TypeInhibitory Activity (IC50)Reference
Compound 9FS-3 Cleavage0.019 µM acs.org
Compound 40LPC Hydrolysis (Biochemical)0.027 µM nih.gov
Compound 40Human Plasma Assay0.140 µM nih.gov

Bromodomain Inhibition (e.g., CBP/P300)

Bromodomains are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on proteins and are involved in transcriptional regulation. nih.gov The bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300 are considered important non-BET (Bromodomain and Extra-Terminal domain) targets in oncology. nih.govacs.orgnih.gov

Researchers have developed potent and selective inhibitors of the CBP/P300 bromodomains based on a dimethylisoxazole-attached imidazo[1,2-a]pyridine scaffold. nih.govacs.orgnih.gov An efficient two-step synthesis enabled the high-throughput creation of analogs designed through molecular modeling. nih.govacs.org SAR studies on these compounds provided a comprehensive understanding of the requirements for selective targeting of CBP/P300. nih.govnih.gov This effort led to the identification of UMB298, a potent and selective CBP/P300 bromodomain inhibitor. nih.govacs.orgnih.gov

Table 3: CBP/P300 Bromodomain Inhibition Profile of UMB298

CompoundTargetInhibitory Activity (IC50)Selectivity (BRD4/CBP)Reference
UMB298 (compound 23)CBP72 nM~72-fold nih.govacs.orgnih.gov
BRD45193 nM

Anti-Helicobacter pylori Activity (e.g., VirB11 ATPase Inhibition)

Helicobacter pylori is a bacterium that colonizes the human stomach and can cause gastritis, peptic ulcers, and gastric cancer. ucl.ac.uknih.govucl.ac.uk The virulence of H. pylori is partly mediated by a type IV secretion system (T4SS), which transfers toxic factors into host cells. nih.gov A key component of the T4SS is the VirB11 ATPase (HP0525), a hexameric protein assembly essential for the system's function, making it an attractive target for new antibacterial agents. nih.govnih.gov

Through virtual screening, imidazo[1,2-a]pyrazine (B1224502) compounds, which are structurally related to imidazo[1,2-a]pyridines, were identified as potential inhibitors of the H. pylori VirB11 ATPase. ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening identified a lead compound with an IC50 value of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Based on computational modeling of its interactions within the ATP binding site, a second generation of compounds was designed and synthesized. ucl.ac.ukucl.ac.uk While these did not show major improvements in potency, they helped establish SAR trends for this class of inhibitors, paving the way for future design efforts. ucl.ac.ukucl.ac.uk

Anti-malarial Activity (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 1)

Malaria, caused by Plasmodium parasites, remains a major global health issue, with drug resistance necessitating the discovery of new therapeutic targets. dundee.ac.uk Protein kinases in the parasite are considered promising targets. dundee.ac.uk Specifically, Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is essential for parasite motility and host cell invasion.

Studies have identified imidazopyridazine compounds, another related heterocyclic scaffold, as potent, ATP-competitive inhibitors of PfCDPK1 and in vitro parasite growth. nih.govnih.gov These inhibitors can be categorized into two distinct classes based on the chemical nature of a linker group. nih.govnih.gov Class 1 compounds, featuring a pyrimidine (B1678525) linker, inhibit parasite growth during the late schizogony stage. nih.gov In contrast, Class 2 compounds, which have a non-pyrimidine linker, act earlier, inhibiting growth in the trophozoite stage, indicating different modes of action. nih.govnih.gov A structure-guided design approach using a homology model of PfCDPK1 led to the optimization of this series, resulting in compounds with high affinity for the enzyme (IC50 < 10 nM) and potent anti-parasitic activity (EC50 down to 12 nM). acs.org

Table 4: Anti-malarial Activity of an Optimized Imidazopyridazine Analog

CompoundTargetActivity (IC50)OrganismActivity (EC50)Reference
Compound 19PfCDPK1 Enzyme<10 nMP. falciparum12 nM acs.org

Selectivity and Off-Target Profiling (e.g., hERG, CYP3A4 Time-Dependent Inhibition)

A critical aspect of preclinical drug development is assessing the selectivity of lead compounds and profiling them for potential off-target effects that could lead to toxicity. Key off-targets include the hERG potassium channel, inhibition of which can lead to cardiac arrhythmia, and cytochrome P450 (CYP) enzymes, whose inhibition can cause drug-drug interactions. nih.gov

For imidazo[1,2-a]pyridine-based inhibitors, selectivity is a key focus of optimization. In the development of CBP/P300 bromodomain inhibitors, compounds were specifically designed and tested for selectivity against other bromodomain families, particularly the BET family member BRD4. nih.gov The lead compound UMB298 demonstrated approximately 72-fold greater potency for CBP compared to BRD4, highlighting successful selective targeting. nih.govnih.gov

In the context of Autotaxin inhibitors, selectivity profiling is also crucial. While specific hERG or broad CYP panel data for the this compound series is not detailed in the cited literature, the general importance of this profiling is well-established. Time-dependent inhibition (TDI) of CYP enzymes, such as CYP3A4, is a particular concern as it can lead to unpredictable drug-drug interactions. nih.gov The assessment of TDI involves pre-incubating the compound with the enzyme system to determine if the parent drug is converted into a more potent inhibitor over time. youtube.com Such profiling is an essential step in advancing any imidazo[1,2-a]pyridine analog towards further development.

In Vitro and Non Human in Vivo Efficacy Assessments

Cellular Proliferation and Cytotoxicity Assays in Various Cancer Cell Lines (e.g., HepG2, HeLa, MDA-MB-231, HCC827, A549)

Derivatives of the 6-(imidazo[1,2-a]pyridin-6-yl) scaffold have demonstrated significant antiproliferative activity across a panel of human cancer cell lines.

In a study focusing on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, compounds were tested against cell lines including human non-small cell lung cancer (HCC827 and A549). Most of the synthesized compounds exhibited submicromolar inhibitory activity. nih.gov The most potent compound, 13k, displayed IC₅₀ values ranging from 0.09 μM to 0.43 μM across all tested cell lines. nih.gov Specifically against HCC827, compound 13k had an IC₅₀ of 0.09 μM, and against A549, the IC₅₀ was 0.43 μM. nih.gov

Another study on novel imidazo[1,2-a]pyridine (B132010) hybrids assessed their cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cells. chemmethod.comchemmethod.com After a 24-hour exposure, compound HB9 showed an IC₅₀ value of 50.56 μM against A549 cells, which was more potent than the reference drug Cisplatin (IC₅₀ of 53.25 μM). chemmethod.comchemmethod.com Compound HB10 was notably active against HepG2 with an IC₅₀ of 51.52 μM, also lower than that of Cisplatin (54.81 μM). chemmethod.comchemmethod.com

Furthermore, the cytotoxic effects of other novel imidazo[1,2-a]pyridine compounds, specifically IP-5 and IP-6, were evaluated against the HCC1937 breast cancer cell line. nih.gov These compounds demonstrated strong cytotoxic impacts, with IC₅₀ values of 45 µM for IP-5 and 47.7 µM for IP-6. nih.gov

In research on imidazo[2,1-b]thiazole (B1210989) derivatives featuring a piperazinyl-pyridin moiety, compound 5l was identified as a potential inhibitor against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ of 1.4 μM. nih.gov This compound also showed activity against the HepG2 cell line, with an IC₅₀ of 22.6 μM. nih.gov

Compound/DerivativeCell LineIC₅₀ (μM)Source
13kHCC827 (Lung)0.09 nih.gov
13kA549 (Lung)0.43 nih.gov
5lMDA-MB-231 (Breast)1.4 nih.gov
5lHepG2 (Liver)22.6 nih.gov
IP-5HCC1937 (Breast)45 nih.gov
IP-6HCC1937 (Breast)47.7 nih.gov
HB9A549 (Lung)50.56 chemmethod.comchemmethod.com
HB10HepG2 (Liver)51.52 chemmethod.comchemmethod.com

Cell-Based Functional Assays for Specific Targets (e.g., Enzyme Inhibition Assays)

The anticancer effects of 6-piperazin-1-ylimidazo[1,2-a]pyridine derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. A primary target identified for this class of compounds is the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov Compound 13k from this series was found to be a highly potent inhibitor of PI3Kα, with an IC₅₀ value of 1.94 nM. nih.gov This inhibition of PI3Kα subsequently blocks the downstream PI3K/Akt pathway in HCC827 cells. nih.gov Further studies on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives also identified potent PI3Kα inhibitors, with compound 35 showing an IC₅₀ of 150 nM in enzymatic assays. nih.govsemanticscholar.org

Research into dual PI3K/mTOR inhibitors has also highlighted the potential of this scaffold. A potent dual inhibitor incorporating the imidazo[1,2-a]pyridine core demonstrated excellent kinase selectivity, with an IC₅₀ for PI3Kα of 0.20 nM and for mTOR of 21 nM. iu.edu This dual inhibition of the PI3K/Akt/mTOR pathway is an attractive strategy for cancer therapy. iu.edunih.gov

Compound/DerivativeTarget EnzymeIC₅₀ (nM)Source
13kPI3Kα1.94 nih.gov
Dual Inhibitor (Compound 7)PI3Kα0.20 iu.edu
Dual Inhibitor (Compound 7)mTOR21 iu.edu
35PI3Kα150 nih.govsemanticscholar.org

In Vitro Antimicrobial and Antiviral Susceptibility Testing

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has also been explored for its anti-infectious properties. eco-vector.comchemrxiv.org

In the realm of antibacterial research, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H₃₇Rv. nih.gov Twelve of the compounds were highly potent, with minimum inhibitory concentrations (MIC) of ≤1 μM. Five of these compounds demonstrated exceptional activity with MIC values ≤0.006 μM. nih.gov Another study involving a derivative, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, showed that its MIC value against P. aeruginosa was lower than that of the reference drug streptomycin. researchgate.net

Regarding antiviral activity, imidazo[1,2-a]pyridine derivatives have shown promise. Certain compounds were found to be highly active against human cytomegalovirus and also showed pronounced activity against varicella-zoster virus. researchgate.net A related series of imidazo[1,2-a]pyrazine (B1224502) derivatives were identified as potential inhibitors of the influenza virus, with the most potent compound, A4, having a 50% effective concentration (EC₅₀) of 2.75 μM. nih.gov

Compound ClassTarget OrganismActivity MetricValueSource
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H₃₇RvMIC≤0.006 µM nih.gov
Thieno[2,3-d]pyrimidine derivativeP. aeruginosaMIC< Streptomycin researchgate.net
Imidazo[1,2-a]pyrazine (Compound A4)Influenza VirusEC₅₀2.75 µM nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models (e.g., Murine Models of Infection or Disease)

The therapeutic potential observed in vitro has been translated into in vivo models for some derivatives. A study on a closely related scaffold, 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine, investigated derivatives as dual agonists for Farnesoid X receptor (FXR) and Peroxisome proliferator-activated receptor δ (PPARδ) for treating pulmonary fibrosis. nih.govresearchgate.net In a bleomycin-induced murine model of pulmonary fibrosis, the optimized compound 10g significantly attenuated collagen deposition and reduced the expression of α-SMA in lung tissue, demonstrating in vivo antifibrotic efficacy. nih.gov

While specific in vivo efficacy studies for the this compound core against infections were not detailed in the reviewed literature, the promising in vitro anti-tuberculosis activity and subsequent pharmacokinetic profiling of potent imidazo[1,2-a]pyridine-3-carboxamides suggest they are strong candidates for such studies. nih.gov

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

The development of imidazo[1,2-a]pyridine derivatives has included efforts to improve their pharmacokinetic profiles to ensure adequate drug exposure in vivo. nih.gov

The in vivo pharmacokinetics of two potent anti-tuberculosis compounds, 13 and 18, were evaluated in male mice. nih.gov The studies revealed key parameters following both oral (PO) and intravenous (IV) administration. For instance, compound 18 showed a half-life (t₁/₂) of 3.8 hours and an oral bioavailability (%F) of 39% when administered at 10 mg/kg PO. nih.gov In vitro ADME evaluations of another PI3Kα inhibitor, compound 35, demonstrated that it was metabolically stable in both rat and human liver microsomes, was highly permeable in a Parallel Artificial Membrane Permeability Assay (PAMPA), and was not a significant inhibitor of CYP450 enzymes. semanticscholar.org

Efforts to improve ADME properties have shown that introducing polarity, such as through additional nitrogen atoms or ether groups, can generally improve in vitro microsomal clearance in mice. chemrxiv.org Furthermore, the anti-influenza compound A4 was found to exhibit high metabolic stability in human plasma. nih.gov

Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Mice nih.gov
CompoundDose & RouteCₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)%F
131 mg/kg IV-10004.250
3 mg/kg PO30015003.8
181 mg/kg IV-4103.539
10 mg/kg PO1405303.8

Computational Chemistry Approaches in 6 Piperazin 1 Ylimidazo 1,2 a Pyridine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 6-piperazin-1-ylimidazo[1,2-a]pyridine, this method has been instrumental in elucidating binding modes and identifying key interactions that govern their biological activity.

In the quest for new anticancer agents, molecular docking studies have been performed on imidazo[1,2-a]pyridine (B132010) derivatives targeting various key enzymes in cancer progression. For instance, docking simulations of novel derivatives into the active site of oxidoreductase, an enzyme implicated in breast cancer, revealed significant binding affinities. One particular compound demonstrated a high binding energy of -9.207 kcal/mol, forming crucial interactions with amino acid residues His 222, Tyr 216, and Lys 270. researchgate.net This highlights the potential of the imidazo[1,2-a]pyridine scaffold to be tailored for specific enzymatic targets.

Furthermore, in the development of PI3Kα inhibitors, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and evaluated. nih.gov Docking studies for the most potent compound, 13k , showed that it fits well into the ATP-binding pocket of PI3Kα. The quinazoline (B50416) ring formed a key hydrogen bond with the backbone NH of Val851 in the hinge region, while the imidazo[1,2-a]pyridine moiety occupied the affinity pocket, forming favorable interactions. nih.gov These computational predictions provided a structural basis for the observed high inhibitory activity (IC50 = 1.94 nM). nih.gov

Similarly, docking experiments have been used to clarify the effects of imidazo[1,2-a]pyridine-based covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org These simulations help in understanding how the covalent warhead is positioned to react with the target cysteine residue, guiding the design of more effective inhibitors. rsc.org

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Imidazo[1,2-a]pyridineOxidoreductaseHis 222, Tyr 216, Lys 270-9.207
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3KαVal851Not Specified
Imidazo[1,2-a]pyridine Covalent InhibitorKRAS G12CCys12Not Applicable (Covalent)

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. MD simulations have been employed to validate the binding modes of imidazo[1,2-a]pyridine derivatives and to understand their mechanism of action at an atomic level.

A notable application of MD simulations was in the study of a novel imidazo[1,2-a]pyridine derivative as a potential inhibitor of the oncogenic KRASG12D mutant. nih.gov Extensive simulations demonstrated that the compound, 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine , could effectively induce a conformational shift in the crucial switch-I and switch-II regions of the protein. nih.gov This shift mimicked a known "off-like" or inactive state of KRASG12D, suggesting a mechanism for its inhibitory activity. The stability of the ligand-protein complex and the induced conformational changes were tracked over the simulation, providing strong evidence for the compound's potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization.

For imidazo[1,2-a]pyridine and related scaffolds, QSAR studies have been conducted to understand the structural requirements for anticancer activity. researchgate.netmdpi.com These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive equation. For instance, in a study of imidazoquinazoline derivatives incorporating a piperazine (B1678402) moiety, 2D-QSAR models were developed that could predict antitumor activity against human mammary carcinoma cells (MCF7). mdpi.com The resulting models were statistically significant and cross-validated, helping to identify key structural features that influence potency and allowing for the design of more active compounds. mdpi.com The insights from such studies are crucial for rationally modifying the this compound core to enhance its desired biological effects.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its analogs, DFT calculations provide fundamental insights into their chemical behavior.

Studies have employed DFT, often using the B3LYP functional, to optimize molecular geometries and calculate key electronic parameters. scirp.orgnih.govnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. scirp.orgnih.gov These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazo[1,2-a]pyridine derivatives, MEP analysis has revealed that nitrogen atoms are often the most nucleophilic sites, which is crucial information for understanding potential intermolecular interactions, such as hydrogen bonding with protein targets. scirp.org

Computational MethodKey Parameters CalculatedInsights Gained
DFT (B3LYP) HOMO-LUMO EnergiesChemical reactivity, kinetic stability
DFT (B3LYP) Molecular Electrostatic Potential (MEP)Nucleophilic/electrophilic sites, reactivity prediction
DFT (B3LYP) Optimized Molecular GeometryBond lengths, bond angles, stable conformations

Virtual High-Throughput Screening and Lead Identification

Virtual high-throughput screening (vHTS) is a powerful computational strategy used to screen vast libraries of chemical compounds against a biological target to identify potential hits. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

An exemplary use of this approach was the "NTD drug discovery booster," a pre-competitive, collaborative virtual screening initiative. nih.govrsc.orgdndi.org This project was engaged to explore and validate an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. By performing in silico screening across five large, proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical space around the initial hit. nih.govrsc.orgdndi.org This collaborative virtual screening not only identified new, active analogs but also helped to build a robust structure-activity relationship (SAR). The effort successfully led to compounds with improved antiparasitic activity and a better selectivity index, demonstrating the power of vHTS in accelerating the hit-to-lead process for imidazo[1,2-a]pyridine-based drug discovery. nih.govrsc.org

Development of Novel Derivatives and Analogs of 6 Piperazin 1 Ylimidazo 1,2 a Pyridine

Design Principles for New Chemical Entities with Enhanced Biological Activity

The design of new chemical entities based on the 6-piperazin-1-ylimidazo[1,2-a]pyridine scaffold is guided by several key principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A primary strategy is molecular hybridization, which involves combining the core scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For instance, the imidazo[1,2-a]pyridine (B132010) nucleus has been introduced into other heterocyclic systems, such as quinazolines, to develop potent inhibitors of specific cellular targets like PI3Kα. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological effects. researchgate.netrsc.org By systematically altering substituents on both the imidazo[1,2-a]pyridine ring and the piperazine (B1678402) moiety, researchers can identify key structural features responsible for potent and selective interactions with biological targets. nih.gov For example, the introduction of fluorine-containing groups has been shown to result in an effective cytotoxic profile against various cancer cell lines. researchgate.net

Molecular docking simulations play a crucial role in the rational design of these novel derivatives. researchgate.net By modeling the interactions between the designed compounds and their target proteins, researchers can predict binding affinities and modes, which helps in prioritizing synthetic efforts towards molecules with a higher probability of success. This computational approach provides insights into the crucial interactions that determine potency and selectivity, guiding the design of more effective agents. nih.govnih.gov The flexible binding nature of the piperazine ring is another important consideration, as it allows for interaction with a diverse range of biological targets. researchgate.net

Synthesis and Evaluation of Substituted Piperazine-Linked Imidazo[1,2-a]pyridine Analogs

The synthesis of substituted piperazine-linked imidazo[1,2-a]pyridine analogs is a cornerstone of research in this area, with numerous synthetic routes developed to create diverse libraries of compounds. researchgate.netrsc.orgrsc.org These synthetic efforts are often followed by rigorous biological evaluation to determine the efficacy of the newly created molecules.

A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized using multicomponent coupling reactions and evaluated for their anticancer activity. nih.gov Many of these compounds have demonstrated significant activity against colon cancer cell lines such as HT-29 and Caco-2. nih.gov In one study, fluorine-containing derivatives were synthesized and evaluated for their in vitro cytotoxicity against several cancer cell lines. researchgate.net The results highlighted compounds with potent activity, some of which were more effective than the standard chemotherapeutic agent Paclitaxel against certain cell lines. researchgate.net

The tables below summarize the in vitro cytotoxic activity of selected substituted piperazine-linked imidazo[1,2-a]pyridine analogs against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)
(2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7e)HepG29.8
(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (7h)HeLa5.8
HepG22.0
(3-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7i)HeLa3.5

Beyond cancer, derivatives of this scaffold have been investigated for other therapeutic applications. For instance, novel imidazo[1,2-a]pyridine analogs have been synthesized and evaluated for their anti-mycobacterial activity, with some compounds showing high potency against Mycobacterium tuberculosis. nih.govnih.gov

Table 2: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine Analogs

Compound SeriesTargetActivity (MIC)
Imidazo[1,2-a]pyridine amides (IPAs)Mycobacterium tuberculosis H37Rv0.05–≤100 μg mL−1
Imidazo[1,2-a]pyridine sulfonamides (IPSs)Mycobacterium tuberculosis H37Rv0.05–≤100 μg mL−1

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel core structures with similar biological activities but potentially improved properties. nih.govscispace.com These approaches are particularly valuable for navigating away from existing intellectual property, enhancing synthetic accessibility, or optimizing pharmacokinetic profiles. nih.gov

In the context of the imidazo[1,2-a]pyridine framework, scaffold hopping has been successfully employed to discover new chemotypes. nih.gov For example, computational methods based on 3D shape and electrostatic similarity have identified the imidazo[1,2-a]pyridine scaffold as a viable replacement for other heterocyclic systems in the development of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. nih.gov This strategy has also led to the discovery of imidazo[1,2-a]pyridine-based covalent inhibitors for challenging cancer targets like KRAS G12C. rsc.org

Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.gov This technique can be applied to various parts of the this compound structure to fine-tune its properties. For instance, replacing a phenyl ring with a different aromatic or heteroaromatic system could alter the compound's solubility, metabolic stability, or target-binding interactions.

Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) is a systematic approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. semanticscholar.org Once promising fragments are identified, they can be optimized into more potent leads through strategies such as fragment growing, linking, or merging. semanticscholar.org

While specific examples of FBDD applied directly to the this compound scaffold are not extensively detailed in the provided context, the principles of this approach are highly relevant to its derivatization. The core imidazo[1,2-a]pyridine or the piperazine moiety could serve as starting fragments. Fragment growing would involve extending the structure from these core fragments to explore interactions with adjacent binding pockets on the target protein. For example, substituents could be added to the piperazine ring to probe for additional interactions.

Fragment linking would entail identifying two different fragments that bind to adjacent sites on the target and then connecting them to create a single, more potent molecule. Fragment merging involves combining the structural features of two or more overlapping fragments into a single new compound. These FBDD strategies offer a powerful and efficient way to explore the chemical space around the this compound scaffold and develop novel, high-affinity ligands for a variety of therapeutic targets.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Piperazin-1-ylimidazo[1,2-a]pyridine is expected to show distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) core and the piperazine (B1678402) ring. The aromatic region would feature signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. Due to the substitution at the 6-position, the typical coupling patterns of the pyridine ring protons (at positions 5, 7, and 8) would be altered. The proton at position 5 would likely appear as a singlet or a narrow doublet, while the protons at positions 7 and 8 would exhibit characteristic doublet signals. The imidazole ring protons (at positions 2 and 3) would also be present in this region. The piperazine ring protons typically appear as two multiplets in the aliphatic region of the spectrum, corresponding to the four protons adjacent to the imidazopyridine ring and the four protons adjacent to the NH group. The NH proton of the piperazine ring itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, this would include signals for the nine carbons of the fused heterocyclic core and the four carbons of the piperazine ring. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are influenced by the nitrogen atoms and the substitution pattern dtic.mil. The carbons of the piperazine ring would appear in the aliphatic region, typically between 40 and 60 ppm. Spectroscopic techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in signal assignment nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general spectral data for imidazo[1,2-a]pyridine and piperazine moieties.

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Imidazo[1,2-a]pyridine H-2/C-2~7.5-7.8~110-115
Imidazo[1,2-a]pyridine H-3/C-3~7.8-8.1~135-140
Imidazo[1,2-a]pyridine H-5/C-5~7.9-8.2~120-125
Imidazo[1,2-a]pyridine C-6-~145-150
Imidazo[1,2-a]pyridine H-7/C-7~6.8-7.2~115-120
Imidazo[1,2-a]pyridine H-8/C-8~7.4-7.7~125-130
Imidazo[1,2-a]pyridine C-8a-~140-145
Piperazine H/C (adjacent to Imidazopyridine)~3.1-3.4~50-55
Piperazine H/C (adjacent to NH)~2.9-3.2~45-50
Piperazine NHBroad singlet, variable-

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: In its most common form, such as Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For this compound (C₁₁H₁₄N₄), the expected monoisotopic mass is approximately 202.12 g/mol , and the [M+H]⁺ ion would be observed at m/z 203.13. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming that the observed mass is consistent with C₁₁H₁₅N₄⁺ nih.gov. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, often showing characteristic losses of fragments from the piperazine ring researchgate.net.

LCMS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for purity assessment, allowing for the detection and potential identification of impurities from the synthesis or degradation products, even at very low levels. The retention time from the LC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight of the parent compound and any co-eluting substances nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: A moderate to weak band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperazine ring.

Aromatic C-H stretching: Multiple sharp bands typically observed just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the CH₂ groups of the piperazine ring.

C=N and C=C stretching: Strong to medium intensity bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system of imidazo[1,2-a]pyridine.

C-N stretching: Bands in the 1200-1350 cm⁻¹ region corresponding to the aryl-N and alkyl-N bonds.

Table 2: Expected FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Piperazine)3200 - 3400Medium-Weak
Aromatic C-H Stretch3010 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=C and C=N Stretch (Aromatic)1450 - 1650Strong-Medium
C-N Stretch1200 - 1350Medium

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity and Compound Characterization (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample. A common method for analyzing compounds like this compound would involve Reversed-Phase HPLC (RP-HPLC). In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, typically detected by a UV detector at a wavelength where the imidazo[1,2-a]pyridine core strongly absorbs.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It is used to quickly check reaction progress and assess the number of components in a mixture. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol). The addition of a small amount of a base like triethylamine (B128534) to the eluent can often improve the spot shape for basic compounds containing a piperazine moiety. The spots are visualized under UV light.

Future Perspectives and Research Challenges for Imidazo 1,2 a Pyridine Compounds

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of imidazo[1,2-a]pyridines is a well-established area, yet recent efforts have focused on developing more efficient, sustainable, and diverse synthetic routes. Modern methodologies aim to improve yields, reduce reaction times, and minimize environmental impact through greener chemistry principles.

Key innovations include:

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. acs.org This one-pot approach is highly efficient, demonstrating high atom economy and allowing for the rapid generation of diverse compound libraries. beilstein-journals.org Tandem reactions, such as a combination of the GBB and Ugi reactions, have been employed to create complex peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org

Sustainable and Green Chemistry: Researchers are increasingly adopting eco-friendly techniques. Methodologies using visible light-induced C-H functionalization offer an energy-efficient way to introduce various functional groups onto the imidazo[1,2-a]pyridine skeleton without the need for harsh reagents. mdpi.com Other green approaches include catalyst-free cascade reactions and the use of water as a solvent, which reduces reliance on volatile organic compounds. acs.orgorganic-chemistry.org

Catalyst Innovation: While many syntheses rely on metal catalysts like copper and iron, there is a growing trend towards developing metal-free synthetic protocols to avoid issues of cost and toxicity. acs.orgorganic-chemistry.org Furthermore, novel dual catalytic systems, such as combining flavin and iodine, are being used for aerobic oxidative C-N bond formation. organic-chemistry.org

These advanced synthetic strategies are crucial for efficiently producing a wide array of imidazo[1,2-a]pyridine derivatives, enabling comprehensive structure-activity relationship (SAR) studies.

Identification of Novel Therapeutic Targets and Applications

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. rsc.orgnih.govresearchgate.net While its use in marketed drugs for conditions like insomnia (Zolpidem) and anxiety (Alpidem) is well-known, ongoing research continues to uncover new therapeutic targets and applications, particularly in oncology and infectious diseases. mdpi.comrsc.org

Table 1: Investigated Therapeutic Targets for Imidazo[1,2-a]pyridine Derivatives

Therapeutic Area Target Compound Class/Example Reference
Oncology PI3Kα 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives mdpi.comnih.gov
c-Met and VEGFR2 Imidazo[1,2-a]pyridine derivatives nih.govresearchgate.net
Nek2 Imidazo[1,2-a]pyridine scaffold nih.gov
Infectious Disease QcrB (Tuberculosis) Imidazo[1,2-a]pyridine amides (e.g., Telacebec) rsc.org
ATP Synthase (Tuberculosis) Imidazo[1,2-a]pyridine ethers rsc.org
Fibrotic Disease FXR/PPARδ 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives nih.gov

| Steroidogenesis | TSPO | 2-phenyl-imidazo[1,2-a]pyridine acetamide derivatives | nih.gov |

Recent research highlights several key areas:

Anticancer Activity: The scaffold is a cornerstone in the development of kinase inhibitors. Derivatives have been designed to target critical signaling pathways in cancer, such as PI3K/mTOR and receptor tyrosine kinases like c-Met and VEGFR2. nih.govresearchgate.net For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as potent inhibitors of PI3Kα, a frequently mutated enzyme in human cancers. mdpi.comnih.gov

Antituberculosis Agents: Imidazo[1,2-a]pyridine amides have emerged as a powerful class of anti-TB agents. rsc.org The clinical candidate Telacebec (Q203) targets QcrB, a subunit of the cytochrome bcc complex essential for energy metabolism in Mycobacterium tuberculosis. rsc.org This demonstrates the scaffold's potential to combat drug-resistant infectious diseases.

Anti-fibrotic Potential: In a novel application, derivatives of the closely related 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine have been designed as dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ), showing therapeutic promise for treating idiopathic pulmonary fibrosis. nih.gov

Rational Design Strategies for Improved Potency, Selectivity, and Preclinical Efficacy

The development of successful drug candidates from the imidazo[1,2-a]pyridine class relies heavily on rational design strategies to optimize their pharmacological properties. Medicinal chemists employ several techniques to enhance potency against the intended target while minimizing off-target effects.

Pharmacophore Hybridization and Fusion: One effective strategy involves combining the imidazo[1,2-a]pyridine core with other known pharmacophores. For example, researchers designed potent PI3Kα inhibitors by fusing the imidazo[1,2-a]pyridine moiety—a key group in other PI3Kα inhibitors—with a 4-aminoquinazoline scaffold. mdpi.comnih.gov Similarly, dual FXR/PPARδ agonists were created by hybridizing known agonists for each target onto a 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine core. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazo[1,2-a]pyridine scaffold is crucial for identifying key structural features that govern activity. In the development of antituberculosis agents, extensive SAR studies on imidazo[1,2-a]pyridine amides led to the discovery of Telacebec by optimizing substituents at various positions to improve potency and metabolic stability. rsc.org For anticancer quinazoline (B50416) derivatives, SAR analysis revealed that specific substitutions on the quinazoline and imidazo[1,2-a]pyridine rings were critical for antiproliferative activity. mdpi.com

Bioisosteric Replacement: This technique involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. It has been successfully used to identify potent Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov

Exploration of Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes three-dimensional structural information of the biological target to guide the design of new inhibitors. This approach has been instrumental in developing potent and selective imidazo[1,2-a]pyridine derivatives.

Researchers have successfully used SBDD to:

Design Dual Kinase Inhibitors: By analyzing the co-crystal structures of c-Met and VEGFR2 with known inhibitors, scientists designed novel imidazo[1,2-a]pyridine derivatives capable of suppressing both kinases. nih.govresearchgate.net Further optimization based on enforcing a rigid conformation through intramolecular hydrogen bonds led to compounds with potent, dual-inhibitory activity in the low nanomolar range. nih.gov

Develop Selective Inhibitors: SBDD techniques were employed to identify highly potent and selective inhibitors of Nek2, a kinase involved in cell cycle regulation. nih.gov This approach helped in understanding the non-linear SAR for activity against both the enzyme and cancer cells, leading to the identification of compounds with IC50 values as low as 1.0 nM. nih.gov

These examples demonstrate that integrating computational modeling with medicinal chemistry is a powerful strategy for accelerating the discovery of imidazo[1,2-a]pyridine-based therapeutics with optimized target engagement.

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately predict the clinical potential of novel imidazo[1,2-a]pyridine derivatives, researchers are moving beyond simple in vitro assays to more complex and physiologically relevant preclinical models.

Xenograft Models: In oncology research, mouse xenograft models remain a gold standard for in vivo efficacy testing. For example, an imidazo[1,2-a]pyridine derivative designed as a dual c-Met/VEGFR2 inhibitor demonstrated significant, dose-dependent antitumor efficacy in MKN45 and COLO205 mouse xenograft models. nih.govresearchgate.net

Disease-Specific Animal Models: For non-oncology applications, specific disease models are crucial. In the study of anti-fibrotic agents, a bleomycin-induced pulmonary fibrosis model in mice was used to evaluate the efficacy of a 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivative. The compound was shown to significantly reduce collagen deposition in lung tissue, providing strong preclinical evidence of its therapeutic potential. nih.gov

3D Cell Culture Models: There is increasing use of three-dimensional (3D) spheroid cell cultures, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. mdpi.com These models are valuable for screening new anticancer compounds, including 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, as they better represent cell-cell interactions and drug penetration challenges. mdpi.com

The use of these advanced models is essential for validating therapeutic targets and providing robust data to support the progression of promising imidazo[1,2-a]pyridine compounds into clinical development.

Q & A

Basic Question: What are the conventional and emerging synthetic routes for constructing the imidazo[1,2-a]pyridine core, and how do they apply to 6-piperazin-1-yl derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions, multicomponent couplings, and transition-metal catalysis. For 6-piperazin-1-yl derivatives, key methods include:

  • Condensation reactions : Reacting 2-aminopyridines with α-haloketones or aldehydes under basic conditions to form the fused heterocycle. For example, copper-catalyzed three-component reactions (TCC) using 2-aminopyridines, arylaldehydes, and alkynes yield diverse derivatives efficiently .
  • Solid-phase synthesis : Polymer-bound 2-aminonicotinates react with α-haloketones, followed by halogenation at the 3-position, enabling high-throughput library generation .
  • Iodine-catalyzed protocols : Elemental iodine facilitates cyclization in solvent-free or green conditions, improving sustainability for derivatives like 6-piperazin-1-ylimidazo[1,2-a]pyridine .

Methodological Tip : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to enhance regioselectivity at the 6-position for piperazine substitution.

Basic Question: How are structural and electronic properties of this compound characterized, and what techniques validate its molecular interactions?

Structural characterization relies on:

  • X-ray crystallography : Reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds) critical for packing and stability. Substituents at the 6-position influence crystal stacking, as seen in imidazo[1,2-a]pyridine analogs .
  • Spectroscopic methods : 1^{1}H/13^{13}C NMR confirms regiochemistry, while HRMS validates molecular weight. For example, 3-iodo-substituted derivatives show distinct halogen-induced shifts in NMR .
  • Computational modeling : DFT calculations predict charge transfer effects and frontier molecular orbitals, guiding SAR studies .

Methodological Tip : Combine experimental data with Hirshfeld surface analysis to quantify intermolecular interactions and correlate with solubility or bioavailability.

Basic Question: What preliminary biological screening models are used to assess the therapeutic potential of this compound derivatives?

Initial screening often focuses on:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Derivatives with electron-withdrawing groups at the 3-position show enhanced cytotoxicity .
  • Anti-inflammatory models : In vitro COX-2 inhibition and in vivo murine models (e.g., carrageenan-induced paw edema) for derivatives targeting inflammatory pathways .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., PI3K/mTOR inhibition) .

Advanced Question: How can researchers optimize synthetic yields and regioselectivity for this compound derivatives under catalytic conditions?

Key strategies include:

  • Catalyst screening : Copper(I) iodide or In(OTf)3_3 improves atom economy in multicomponent reactions. For example, Cu-catalyzed TCC achieves >80% yield for 6-substituted derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, favoring 6-position substitution .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .

Data Contradiction Note : Conflicting reports on the efficacy of palladium vs. copper catalysts in piperazine coupling—resolve via kinetic studies to identify rate-limiting steps .

Advanced Question: What structure-activity relationship (SAR) trends govern the biological activity of this compound derivatives?

Critical SAR findings:

  • Piperazine substitution : N-Methylation or aryl grafting enhances blood-brain barrier penetration (e.g., anxiolytic drugs like zolpidem) .
  • Halogenation : 3-Iodo or 2,6,7-trichloro substitution boosts anticancer activity by modulating electrophilicity and target binding (e.g., PI3K/mTOR inhibition) .
  • Hybrid scaffolds : β-Carboline-imidazo[1,2-a]pyridine hybrids exhibit dual antiproliferative and anti-inflammatory effects via intercalation and kinase inhibition .

Methodological Tip : Use molecular docking to prioritize substituents that enhance binding to conserved ATP pockets in kinase targets .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives across studies?

Address discrepancies by:

  • Standardizing assays : Variability in cell lines (e.g., MCF-7 vs. MDA-MB-231) or endotoxin levels in in vitro models can skew results. Replicate studies under CLIA-certified conditions .
  • Pharmacokinetic profiling : Differences in metabolic stability (e.g., CYP450 metabolism) may explain in vitro/in vivo disconnects. Use hepatic microsome assays to identify labile substituents .
  • Target validation : Confirm off-target effects via CRISPR knockout or siRNA silencing of proposed targets (e.g., PI3K isoforms) .

Case Study : Anti-inflammatory derivatives showed efficacy in murine models but failed in primate trials due to species-specific TNF-α responses—highlighting the need for cross-species validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.